ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
This compound is a quinoline derivative with three key substituents:
- Position 2: A phenyl group, contributing to hydrophobic interactions.
- Position 4: A methoxy group linked via a carbamoyl bridge to a 1,3-benzodioxol-5-yl moiety, enhancing metabolic stability and target binding.
- Position 6: An ethyl carboxylate ester, influencing lipophilicity and hydrolysis rates.
Properties
IUPAC Name |
ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-2-32-27(31)18-8-10-21-20(12-18)24(14-22(29-21)17-6-4-3-5-7-17)33-15-26(30)28-19-9-11-23-25(13-19)35-16-34-23/h3-14H,2,15-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTAUHXMOCUBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzodioxole moiety, and the attachment of the carbamoylmethoxy group. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced through a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Attachment of the Carbamoylmethoxy Group: The carbamoylmethoxy group can be attached through a nucleophilic substitution reaction, where the quinoline derivative is reacted with a suitable carbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.
Scientific Research Applications
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical cellular processes, such as DNA replication and protein synthesis.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to changes in signal transduction pathways and cellular responses.
Inducing Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells, thereby inhibiting their growth and proliferation.
Comparison with Similar Compounds
Structure :
- Position 4: Methoxy group (simpler than the target compound's benzodioxol-carbamoyl-methoxy).
- Position 6: Methyl carboxylate (shorter alkyl chain than ethyl).
Key Differences :
- Lipophilicity: The ethyl ester in the target compound increases lipophilicity (clogP ~3.5 vs.
- Metabolic Stability : The benzodioxol-carbamoyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to 6a’s methoxy group .
- Synthesis : 6a is synthesized via methyl iodide alkylation under reflux, while the target compound likely requires coupling reagents (e.g., EDC/HOBt) to introduce the carbamoyl-benzodioxol moiety .
2.2. Ethyl 4-(4-((2-Bromoethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydro pyrimidine-5-carboxylate
Structure :
- Pyrimidine core (vs. quinoline in the target compound).
- Bromoethoxy group at position 4 (reactive handle for further modifications).
Key Differences :
- Bioactivity: Pyrimidines often target dihydrofolate reductase, while quinolines are associated with DNA intercalation or kinase inhibition.
- Stability : The target compound’s carbamoyl linkage is less prone to hydrolysis than the bromoethoxy group in this analog .
2.3. 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-Phenyl-4-quinolinecarboxylate
Structure :
- Position 4: Benzyloxy-phenyl group attached via an oxoethyl ester.
- Position 2: Phenyl group (similar to the target compound).
Key Differences :
- Solubility : The oxoethyl ester in this compound may reduce solubility compared to the ethyl carboxylate in the target compound.
- Target Binding : The benzodioxol-carbamoyl group in the target compound could engage in hydrogen bonding, unlike the benzyloxy group .
2.4. 4-(2H-1,3-Benzodioxol-5-yl)-1-{[(2,6-Diethylphenyl)carbamoyl]methyl}-2-(4-propoxyphenyl)pyrrolidine-3-carboxylate
Structure :
- Pyrrolidine core (vs. quinoline).
- Benzodioxol and carbamoyl groups (shared with the target compound).
Key Differences :
- Synthesis: The pyrrolidine derivative requires multi-step cyclization, while the target compound’s quinoline synthesis is more straightforward .
Structural and Functional Analysis Table
Research Findings and Implications
- Biological Activity: The target compound’s benzodioxol-carbamoyl group may enhance binding to ATP-binding cassette transporters (e.g., P-glycoprotein), as seen in related quinolines .
- Crystallography : Structural validation using SHELX programs (e.g., SHELXL for refinement) would confirm substituent orientations and hydrogen-bonding networks .
- Drug Design : The ethyl carboxylate at position 6 balances lipophilicity and hydrolysis rates, making it preferable to methyl esters in prolonged-action formulations.
Biological Activity
Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a quinoline core with substituents that include a benzodioxole moiety and a carbamoyl group. Its molecular formula is , with a molecular weight of approximately 396.41 g/mol. The presence of the benzodioxole group is significant as it is associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer pathways, such as COX-2 and iNOS, which are crucial in inflammation and tumor progression .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .
- Antimicrobial Properties : Research indicates that quinoline derivatives often possess antimicrobial activity against various pathogens, suggesting that this compound may also share similar properties .
Anticancer Activity
This compound has been evaluated for its anticancer properties across several studies:
- In Vitro Studies : A study assessed the compound's cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. Results indicated significant inhibition of cell proliferation, with IC50 values in the low micromolar range .
- Mechanistic Insights : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest through modulation of key signaling pathways .
Antimicrobial Activity
The compound has also been tested for antimicrobial efficacy:
- Bacterial Inhibition : In vitro assays revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to be effective compared to standard antibiotics .
Case Studies
- Case Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth, supporting its potential as an alternative therapeutic agent for bacterial infections.
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
